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Compound of Interest

Compound Name:
2-Chloro-7-fluoro-1,5-

naphthyridine

CAS No.: 1378470-92-8

Cat. No.: B2540016

Get Quote

Executive Summary
In the landscape of modern medicinal chemistry, 2-Chloro-7-fluoro-1,5-naphthyridine (CAS:

1378470-92-8) represents a high-value "privileged scaffold." Its utility stems not merely from its

structural rigidity, which mimics the naphthalene core while improving water solubility and

hydrogen-bonding potential, but from its orthogonal reactivity profile.

The presence of two distinct halogen atoms—chlorine at position 2 and fluorine at position 7—

on a symmetric diazanaphthalene core allows for highly selective, sequential functionalization.

This guide dissects the physicochemical properties that drive its behavior in biological systems

and outlines the mechanistic logic for its use as a modular building block in the synthesis of

kinase inhibitors (e.g., ALK5, TGF-β) and antibacterial agents.

Molecular Architecture & Physicochemical Profile
The 1,5-naphthyridine core is an electron-deficient heteroaromatic system. The introduction of

electron-withdrawing halogens (Cl, F) further lowers the energy of the Lowest Unoccupied
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Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack, while

simultaneously modulating lipophilicity (LogP).

Table 1: Core Physicochemical Specifications
Property Value Context for Drug Design

Molecular Formula C₈H₄ClFN₂ Rigid, planar bicyclic system.

Molecular Weight 182.58 g/mol

Fragment-like; ideal for FBDD

(Fragment-Based Drug

Discovery).

Calculated LogP ~2.42

Moderate lipophilicity;

suggests good membrane

permeability.

TPSA 25.78 Å²

Low polar surface area,

conducive to CNS penetration

if required.

H-Bond Acceptors 2 (N1, N5)
Critical for hinge-binding in

kinase domains.

H-Bond Donors 0
Requires functionalization to

introduce donor motifs.

Boiling Point ~285°C (Predicted) High thermal stability.

Physical State Solid
Typically off-white to pale

yellow powder.

pKa ~2.5 (Conjugate acid)

Weakly basic nitrogens;

protonation unlikely at

physiological pH.

Electronic Distribution & Solubility
Dipole Moment: The 1,5-placement of nitrogens creates a balanced dipole, but the 2-Cl/7-F

substitution breaks this symmetry, creating a local dipole that directs orientation in protein

binding pockets.
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Solubility: Poor in neutral water (< 0.1 mg/mL). Soluble in polar aprotic solvents (DMSO,

DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform).

The Core Advantage: Orthogonal Reactivity
The defining feature of this scaffold is the ability to differentiate between the two halogenated

positions using different reaction mechanisms. This allows researchers to "program" the

synthesis of complex libraries.

Mechanism A: Palladium-Catalyzed Cross-Coupling (C2-
Selectivity)
In Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is

often the oxidative addition of the metal into the carbon-halogen bond.

Bond Strength: C–Cl (approx. 95 kcal/mol) < C–F (approx. 116 kcal/mol).

Outcome: Pd(0) inserts preferentially into the C2–Cl bond. The C7–F bond remains inert

under standard conditions (up to 100°C), serving as a protected handle for later steps.

Mechanism B: Nucleophilic Aromatic Substitution
(SNAr) (C7-Selectivity)
In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to

form the Meisenheimer complex.

Electronic Effect: The highly electronegative Fluorine at C7 stabilizes the anionic

intermediate more effectively than Chlorine.

Outcome: Strong nucleophiles (alkoxides, amines) will attack the C7–F position preferentially

over the C2–Cl position, provided the reaction is kinetically controlled.

Visualization: Reactivity Decision Tree
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Figure 1: Logical workflow for orthogonal functionalization. Path A is generally more robust for

library generation.

Experimental Protocols
Protocol A: Selective C2-Arylation (Suzuki-Miyaura)
Objective: To introduce an aryl group at C2 while preserving the C7-Fluorine.

Reagents:

Substrate: 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 eq)[1]

Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for dry conditions)

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

Charge a reaction vial with substrate, boronic acid, and base.

Degas solvent stream with Nitrogen for 10 minutes.

Add Pd catalyst and seal the vial.
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Heat to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to minimize risk of F-

displacement or hydrolysis.

Monitor via LC-MS (Target Mass = MW_sub + MW_aryl - HCl).

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash

chromatography (Hexane/EtOAc).

Protocol B: C7-Amination via SNAr
Objective: To displace the C7-Fluorine with a secondary amine.

Reagents:

Substrate: 2-Chloro-7-fluoro-1,5-naphthyridine (or product from Protocol A).

Nucleophile: Morpholine, Piperazine, or primary amine (1.2–2.0 eq).

Base: DIPEA (3.0 eq) or K₂CO₃.

Solvent: DMF or DMSO (anhydrous).

Procedure:

Dissolve substrate in DMF (0.2 M concentration).

Add base and amine.[2]

Heat to 100–120°C. Note: The naphthyridine ring is electron-deficient enough that extreme

temperatures (>150°C) are rarely needed and may cause decomposition.

Reaction typically completes in 2–6 hours.

Validation: The disappearance of the 19F NMR signal (or shift) is a definitive confirmation of

substitution.

Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
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The 1,5-naphthyridine core acts as a bioisostere for quinoline and isoquinoline, often improving

solubility due to the extra nitrogen.

Metabolic Blocking: If the C7-F is retained (not displaced), it serves as a metabolic blocker,

preventing oxidative metabolism at the otherwise reactive C7 position.

Kinase Binding: The N1 and N5 nitrogens can accept hydrogen bonds from the hinge region

of kinases. Derivatives of this scaffold have shown potency against ALK5 (TGF-β type I

receptor) and p38 MAP kinase [1].

Antibacterial Activity
Naphthyridine derivatives (specifically 1,5- and 1,8-isomers) are historical scaffolds for DNA

gyrase inhibitors (related to fluoroquinolones). The 2-Cl-7-F variant allows for the synthesis of

novel hybrids that can overcome resistance mechanisms associated with traditional quinolones

[2].

Safety & Handling (GHS)
Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon) for long-term

stability to prevent hydrolysis of the C-Cl bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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